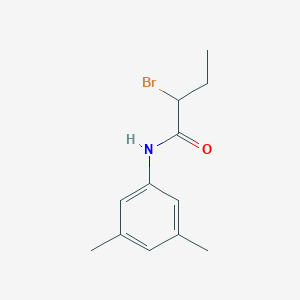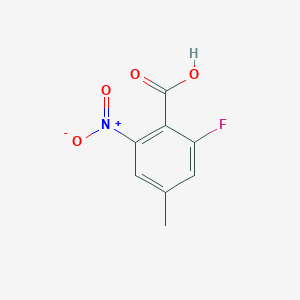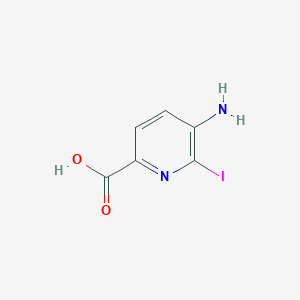![molecular formula C9H10N2O2 B12862950 2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
2-(Aminomethyl)benzo[d]oxazole-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)benzo[d]oxazole-4-methanol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and hydroxyl functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-methanol typically involves the reaction of 2-aminophenol with formaldehyde and subsequent cyclization. One common method is the condensation of 2-aminophenol with formaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or nanocatalysts may be employed to improve the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoxazole-4-carboxaldehyde.
Reduction: Formation of 2-(aminomethyl)benzo[d]oxazole.
Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)benzo[d]oxazole-4-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-4-methanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoxazole: Lacks the hydroxyl group present in 2-(Aminomethyl)benzo[d]oxazole-4-methanol.
2-(Hydroxymethyl)benzoxazole: Lacks the amino group present in this compound.
2-(Aminomethyl)benzoxazole: Lacks the hydroxyl group at the 4-position.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
[2-(aminomethyl)-1,3-benzoxazol-4-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c10-4-8-11-9-6(5-12)2-1-3-7(9)13-8/h1-3,12H,4-5,10H2 |
Clave InChI |
JMALBUGZTZXGLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)

![6-Bromo-4-chlorobenzo[d]isothiazole](/img/structure/B12862890.png)

![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)


![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
